
rac (cis/trans) Donepezil N-Oxide
Vue d'ensemble
Description
rac (cis/trans) Donepezil N-Oxide: is a metabolite of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The compound has the molecular formula C24H29NO4 and a molecular weight of 395.49 g/mol . It exists as a racemic mixture of cis and trans isomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac (cis/trans) Donepezil N-Oxide typically involves the oxidation of Donepezil. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like methanol or chloroform, and the product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The primary reaction for the formation of rac (cis/trans) Donepezil N-Oxide is the oxidation of Donepezil.
Reduction: The compound can undergo reduction back to Donepezil under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: this compound.
Reduction: Donepezil.
Substitution: Various substituted Donepezil derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pharmacological Research
Rac (cis/trans) Donepezil N-Oxide is primarily investigated for its role in pharmacology related to Alzheimer's disease. Its ability to inhibit AChE makes it a candidate for further studies into cognitive enhancement and memory improvement in patients with dementia .
Combination Therapies
Research has explored the potential of combining this compound with other compounds to mitigate adverse effects associated with Donepezil. For instance, studies have shown that co-treatment with N-acetylcysteine can significantly reduce muscle-related symptoms caused by high doses of Donepezil, suggesting that this compound may play a role in combination therapies .
Neuroprotective Effects
Recent findings indicate that this compound may exhibit antioxidant properties, potentially protecting neuronal cells from oxidative stress. This aspect is crucial in neurodegenerative conditions where oxidative damage plays a significant role .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for studying the metabolism of Donepezil. Its unique isomeric forms allow researchers to investigate variations in pharmacokinetics and biological activity .
Case Studies
- Adverse Effects Mitigation : A study involving Sprague-Dawley rats demonstrated that co-treatment with N-acetylcysteine reduced both acute and chronic muscle-related symptoms induced by high doses of Donepezil. This suggests that this compound could potentially be utilized to enhance the safety profile of Donepezil treatments .
- Neuroprotective Studies : Investigations into the neuroprotective effects of this compound have shown promising results in promoting neuronal survival in models of neurodegeneration. These studies highlight its potential therapeutic applications beyond mere AChE inhibition .
Mécanisme D'action
rac (cis/trans) Donepezil N-Oxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in the management of Alzheimer’s disease, where cholinergic deficits are prominent .
Comparaison Avec Des Composés Similaires
Donepezil: The parent compound, primarily used in Alzheimer’s treatment.
Galantamine: Another acetylcholinesterase inhibitor used in Alzheimer’s therapy.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness: rac (cis/trans) Donepezil N-Oxide is unique due to its specific role as a metabolite of Donepezil. It provides valuable insights into the metabolic pathways and pharmacokinetics of Donepezil, which are not as extensively studied for other similar compounds .
Activité Biologique
Rac (cis/trans) Donepezil N-Oxide is a significant metabolite of Donepezil, an established acetylcholinesterase inhibitor primarily used in the management of Alzheimer's disease. Understanding its biological activity is crucial for assessing its potential therapeutic roles and interactions within the body.
This compound has the molecular formula and a molecular weight of approximately 395.49 g/mol. The compound is characterized by a nitrogen atom in its oxide form, which influences its biological activity and pharmacological properties. The formation of this N-oxide derivative typically occurs through metabolic processes involving cytochrome P450 enzymes in the liver, where Donepezil undergoes oxidation.
As a metabolite of Donepezil, this compound retains some biological activity, particularly in relation to cholinergic signaling pathways. Although it exhibits a reduced affinity for acetylcholinesterase compared to its parent compound, it still contributes to the modulation of cholinergic neurotransmission. This property is essential in the context of treating cognitive disorders, as it may enhance or prolong the effects of acetylcholine in the synaptic cleft .
Comparative Analysis with Other Compounds
The following table summarizes the comparison of this compound with other acetylcholinesterase inhibitors:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Donepezil | Acetylcholinesterase Inhibitor | Inhibits acetylcholinesterase | First-line treatment for Alzheimer's |
Rivastigmine | Acetylcholinesterase Inhibitor | Inhibits both acetylcholinesterase and butyrylcholinesterase | Transdermal patch formulation |
Galantamine | Acetylcholinesterase Inhibitor | Enhances release of acetylcholine | Acts as a nicotinic receptor modulator |
Tacrine | Acetylcholinesterase Inhibitor | Inhibits acetylcholinesterase | First drug approved for Alzheimer's |
This compound | Metabolite of Donepezil | Reduced affinity for acetylcholinesterase | Unique metabolic origin influencing pharmacological profile |
This table illustrates that this compound is unique due to its specific metabolic origin from Donepezil, which influences its pharmacological profile and interaction dynamics within the central nervous system.
Research Findings and Case Studies
Recent studies have evaluated this compound's binding affinity and inhibitory effects on acetylcholinesterase. While it shows lower potency than Donepezil, its role as a metabolite allows researchers to explore its potential therapeutic applications and interactions with other medications used in cognitive disorder treatments .
For instance, a study highlighted that this compound could still play a role in enhancing cholinergic signaling despite its reduced affinity. This finding suggests that even metabolites can have significant biological effects that warrant further investigation .
Propriétés
IUPAC Name |
2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRYHONRUINMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458179 | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120013-84-5, 147427-77-8, 147427-78-9 | |
Record name | Donepezil N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONEPEZIL N-OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DONEPEZIL N-OXIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.